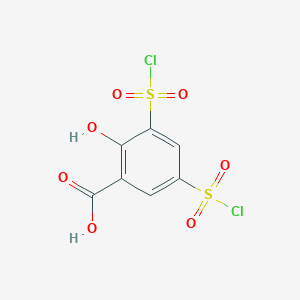
Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)-
Vue d'ensemble
Description
Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)-: is an organic compound with the molecular formula C15H15N3S and a molecular weight of 269.365 g/mol . This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- involves its interaction with specific molecular targets and pathways. . These interactions contribute to the compound’s anti-inflammatory and other biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Isothiocyanatophenyl)pyrimidine: Similar structure but lacks the butyl group.
5-Butyl-2-phenylpyrimidine: Similar structure but lacks the isothiocyanate group.
2-(4-Isothiocyanatophenyl)-5-methylpyrimidine: Similar structure but has a methyl group instead of a butyl group.
Uniqueness: Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- is unique due to the presence of both the butyl and isothiocyanate groups, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
101478-41-5 |
|---|---|
Formule moléculaire |
C15H15N3S |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
5-butyl-2-(4-isothiocyanatophenyl)pyrimidine |
InChI |
InChI=1S/C15H15N3S/c1-2-3-4-12-9-16-15(17-10-12)13-5-7-14(8-6-13)18-11-19/h5-10H,2-4H2,1H3 |
Clé InChI |
QVSUZCIVIDTTBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-{[methyl(pyridin-2-yl)amino]methyl}benzoate](/img/structure/B8595984.png)

![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide](/img/structure/B8595993.png)





![4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8596021.png)
![1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B8596027.png)

![5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene](/img/structure/B8596042.png)
![1-[5-(1-Hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B8596049.png)

